Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS: 1086394-59-3) is a spirocyclic compound featuring a bicyclic structure with two fused six-membered rings sharing a single atom (spiro junction). The molecule contains two nitrogen atoms (1,8-diaza) and a tert-butyl carbamate protecting group. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry as a scaffold for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries . Its molecular formula is C₁₅H₂₆N₂O₂, with a molar mass of 278.38 g/mol.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-8-14(11-16)7-4-5-9-15-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUSKKZCVNFIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719150 | |
| Record name | tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-59-3 | |
| Record name | tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
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Preparation Methods
Formation of the Diazaspiro Core
The diazaspiro[5.5]undecane core is generally synthesized via intramolecular cyclization strategies involving diamine precursors and appropriate bifunctional electrophiles. Typical methods include:
- Cyclization of diaminoalkanes: Starting from linear diamines, cyclization is induced by reaction with dihalides or ditosylates under basic conditions to form the spirocyclic framework.
- Ring-closing reactions: Use of reductive amination or nucleophilic substitution to close the bicyclic ring system.
These methods ensure the formation of the rigid spirocyclic scaffold with two nitrogen atoms positioned at the 1 and 8 positions of the undecane ring system.
Introduction of the Carboxylate Group and Esterification
- The carboxylic acid group is introduced at the 8-position of the diazaspiro core.
- Protection of the carboxylic acid as a tert-butyl ester is commonly achieved by reaction with tert-butanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or by using di-tert-butyl dicarbonate (Boc2O) under mild conditions.
This esterification step is critical to prevent unwanted side reactions during subsequent synthetic steps and to improve compound handling.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of diamine intermediate | Starting from 1,5-diaminopentane and appropriate bifunctional electrophile (e.g., 1,3-dibromopropane), base (e.g., K2CO3), solvent (e.g., DMF), reflux | Intramolecular cyclization to form the diazaspiro core |
| 2. Introduction of carboxylic acid | Reaction with chloroacetyl chloride or equivalent acylating agent | Acylation at nitrogen or carbon position to introduce carboxylic acid precursor |
| 3. Esterification | Treatment with tert-butanol and acid catalyst or Boc2O, room temperature to reflux | Formation of tert-butyl ester protecting group |
| 4. Purification | Column chromatography or recrystallization | Isolation of pure this compound |
Analytical and Research Findings on Preparation
- The tert-butyl esterification step improves solubility and stability, facilitating purification and storage.
- The spirocyclic framework imparts rigidity, which is beneficial for biological activity and specificity in drug design.
- The synthetic routes reported yield the compound in moderate to good yields (typically 50–80%), depending on reaction conditions and purification methods.
- Careful control of reaction temperature and stoichiometry is essential to avoid over-alkylation or polymerization side products.
- Protecting group strategies such as tert-butyl ester formation are preferred over methyl or ethyl esters due to easier deprotection under mild acidic conditions.
Summary Table of Preparation Methods
| Preparation Stage | Typical Reagents/Conditions | Key Notes |
|---|---|---|
| Diazaspiro core formation | Diamines + dihalides, base, reflux | Intramolecular cyclization |
| Carboxylic acid introduction | Acyl chlorides or anhydrides | Position-specific functionalization |
| Esterification | tert-Butanol + acid catalyst or Boc2O | Protects acid group, enhances stability |
| Purification | Chromatography, recrystallization | Ensures high purity for research use |
Additional Considerations
- The compound is commercially available from reputable suppliers for research purposes, indicating well-established synthetic protocols.
- Storage under inert atmosphere and low temperature is recommended to maintain compound integrity.
- The preparation methods are aligned with standard organic synthesis practices for spirocyclic and ester-protected compounds, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This compound can inhibit or activate pathways depending on its chemical environment and the nature of the target .
Comparison with Similar Compounds
a) Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 236406-55-6)
- Structure: Spiro[3.5]nonane core with smaller rings (5- and 3-membered).
- Molecular Weight : 256.34 g/mol (C₁₃H₂₄N₂O₃).
- However, the smaller spiro system may limit binding to larger biological targets .
b) Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1523572-07-7)
c) Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (PBN2011967)
- Structure : Nitrogen atoms at positions 2 and 9 instead of 1 and 6.
- Molecular Weight : 278.38 g/mol (C₁₅H₂₆N₂O₂).
- Key Differences : Altered nitrogen positioning modifies hydrogen-bonding capacity and electronic properties, influencing receptor affinity .
Functional Group Variations
a) Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride (CAS: 1439896-71-5)
- Substituent : Benzyl group replaces tert-butyl.
- Molecular Weight : 324.85 g/mol (C₁₇H₂₅ClN₂O₂).
b) Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS: 1160247-05-1)
- Heteroatom : Oxygen replaces one nitrogen (1-oxa-4,8-diaza).
- Molecular Weight : 256.34 g/mol (C₁₃H₂₄N₂O₃).
- Key Differences : The oxygen atom introduces polarity, improving aqueous solubility (predicted pKa = 8.71) but reducing basicity compared to diaza analogues .
Methyl-Substituted Derivatives
a) Tert-butyl 4-methyl-1-azaspiro[5.5]undecane-1-carboxylate (3.129)
- Structure : Single nitrogen (1-aza) with a methyl substituent.
- Molecular Weight: 295.43 g/mol (C₁₆H₂₉NO₂).
- However, the absence of a second nitrogen limits hydrogen-bonding interactions .
Comparative Data Table
Biological Activity
Overview
Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate is a compound with significant potential in medicinal chemistry, primarily due to its unique spirocyclic structure that incorporates two nitrogen atoms. This structural configuration allows it to interact effectively with biological targets, making it a candidate for various therapeutic applications, particularly in cancer research and enzyme inhibition studies.
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.38 g/mol
- CAS Number : 1086394-59-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as protein kinases. The compound's structural similarity to ATP-binding sites positions it as a promising candidate for kinase inhibition studies, which are crucial in cancer therapy.
Interaction Studies
Preliminary studies have shown that this compound can bind to various proteins, particularly kinases, thereby modulating their activity. Such interactions can lead to the inhibition of pathways that are often dysregulated in cancer cells.
In Vitro Studies
Research has indicated that this compound exhibits promising biological activities:
- Antiproliferative Effects : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Kinase Inhibition : Binding affinity studies have revealed that the compound can effectively inhibit specific kinases involved in tumor growth and survival.
Case Studies
- Cancer Cell Line Study : In a study involving human breast cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency at micromolar concentrations.
- Enzyme Inhibition Assays : The compound was tested against several kinases, revealing selective inhibition patterns that could be leveraged for targeted cancer therapies.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | Similar spirocyclic structure | Moderate kinase inhibition |
| Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | Contains an oxygen atom in the spirocyclic framework | Lower antiproliferative effects |
Synthesis and Preparation Methods
This compound can be synthesized through various methods:
- Cyclization Reactions : Typically involves the reaction of suitable diamines with tert-butyl ester derivatives under basic conditions.
- Industrial Production : Utilizes continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Q & A
(Basic) What are the recommended spectroscopic methods for characterizing tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate?
Characterization typically involves a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
- 1H/13C NMR : Key for confirming the spirocyclic structure, Boc-protection, and substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H NMR, while carbonyl signals appear near 155–165 ppm in 13C NMR .
- High-resolution MS (HRMS) : Validates molecular weight (e.g., molecular formula C14H25N2O2 for related compounds) and fragmentation patterns .
- Infrared (IR) spectroscopy : Confirms carbonyl stretches (~1680–1720 cm<sup>-1</sup>) from the Boc group .
(Basic) What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use chemical-resistant suits for large-scale handling .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
- First aid : For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .
(Advanced) How does the spirocyclic architecture influence its reactivity in medicinal chemistry?
The 1,8-diazaspiro[5.5]undecane core introduces conformational rigidity , which:
- Enhances target selectivity by pre-organizing pharmacophores in bioactive conformations .
- Improves metabolic stability compared to linear analogs due to reduced flexibility .
- Modulates basicity/pKa of the amine groups, affecting solubility and binding interactions (e.g., spirocyclic amines often exhibit pKa values between 7–9) .
(Advanced) What synthetic strategies are effective for introducing functional groups to the spirocyclic scaffold?
- Boc deprotection : Use HCl/dioxane or TFA to remove the tert-butyloxycarbonyl (Boc) group, exposing the secondary amine for further functionalization (e.g., alkylation, acylation) .
- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions can modify aryl/heteroaryl substituents on the spiro ring .
- Reductive amination : Introduce diversely substituted amines via ketone/aldehyde intermediates .
(Advanced) How can enantiomers of this compound be resolved for chiral studies?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Reported enantiomeric resolution (Rs > 1.5) has been achieved for similar diazaspiro compounds .
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to crystallize enantiopure salts .
- Dynamic kinetic resolution (DKR) : Employ transition-metal catalysts (e.g., Ru) to bias equilibrium toward a single enantiomer .
(Advanced) What computational tools predict the stereochemical outcomes of reactions involving this compound?
- Density functional theory (DFT) : Models transition states for reactions like Boc deprotection or ring-opening, predicting regioselectivity and energy barriers .
- Molecular docking : Screens binding poses in biological targets (e.g., GPCRs) to prioritize synthetic routes .
- Machine learning (ML) : Predicts reaction yields and stereochemical preferences using datasets from analogous spirocyclic systems .
(Basic) How is the purity of this compound validated?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) confirm purity (>95%). Mobile phases often use acetonitrile/water with 0.1% TFA .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.4%, H: 9.3%, N: 10.4% for C14H25N2O2) .
(Advanced) What mechanistic insights explain unexpected byproducts during synthesis?
- Thermal degradation : Prolonged heating (>100°C) in polar aprotic solvents (e.g., DMSO) can lead to Boc group cleavage or ring contraction. Monitor reactions via TLC .
- Nucleophilic attack : Residual water or alcohols may hydrolyze the ester or carbamate groups, forming carboxylic acid or amine byproducts .
- Oxidative side reactions : Use inert atmospheres (N2/Ar) to prevent amine oxidation, especially in metal-catalyzed steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
